molecular formula C14H18N2O2 B2504843 2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one CAS No. 1245569-00-9

2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B2504843
CAS RN: 1245569-00-9
M. Wt: 246.31
InChI Key: KKHARKNKHDMMSO-UHFFFAOYSA-N
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Description

The compound 2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one is a spiroquinazoline derivative, which is a class of compounds known for their unique three-dimensional architectures and potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of related spiroquinazoline compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related spiroquinazoline compounds involves the formation of 1,2-dihydroquinazoline-2-carboxylate derivatives followed by cyclization into spiro compounds. The synthesis starts from commercially available building blocks, such as protected amino acids and α-bromoacetophenones. A base-mediated tandem reaction including C-arylation and cyclization into indazole oxides is crucial, followed by ring expansion into quinazolines. These derivatives are then cyclized into spiro compounds in solution after cleavage from the resin .

Molecular Structure Analysis

Structural studies of related compounds, such as the 4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones, provide insights into the predominant tautomeric forms of these molecules. The regioselective reactions that lead to these structures suggest that similar processes could be involved in the formation of the spiroquinazoline , with a focus on the tautomeric stability and the three-dimensional conformation of the spiro center .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiroquinazoline derivatives are regioselective and yield tricyclic structures. The reactions start with precursors like amino-pyrazoles, which are then reacted with other components such as dimedone and aldehydes to afford the desired spiroquinazoline compounds. The regioselectivity of these reactions is crucial for obtaining the correct three-dimensional structure .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one are not directly discussed in the provided papers, the properties of related spiroquinazoline compounds can be inferred. These compounds are likely to have unique pharmacological properties due to their spirocyclic nature, which imparts a rigid and defined three-dimensional structure. The presence of quaternary carbon atoms and the potential for various tautomeric forms can also influence their chemical reactivity and physical properties such as solubility and stability .

Scientific Research Applications

  • Molecular Conformation and Supramolecular Aggregation : A study on fused pyrazoles, including similar compounds, highlighted their molecular conformations and how they aggregate in different structures, such as dimers and sheets, through hydrogen bonds and pi-pi stacking interactions (Low et al., 2004).

  • Synthesis and Applications in Multicomponent Reactions : Research has been conducted on the synthesis of novel diastereoselective tetrahydro-spiro compounds, demonstrating their utility in multicomponent reactions that involve the formation of selective multiple C–C bonds (Patel et al., 2020).

  • Antimicrobial Studies : A study involving the synthesis of new spiro pyran quinazolinone derivatives showed their potential in antimicrobial applications. These compounds were tested against various bacteria and fungi, exhibiting varying degrees of activity (Poojari et al., 2017).

  • Green Synthesis and Biological Relevance : Research on the green synthesis of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] investigated their spectral and X-ray crystallographic behaviors, focusing on their potential biological relevance (Sharma et al., 2016).

  • Fluorescent Spiro Compounds : An efficient synthesis of fluorescent spiro compounds, including those similar to the subject compound, was developed. These compounds are potentially significant in the field of fluorescence and imaging (Dabiri et al., 2011).

properties

IUPAC Name

2',2'-dimethylspiro[1,3-dihydroquinazoline-2,4'-oxane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-13(2)9-14(7-8-18-13)15-11-6-4-3-5-10(11)12(17)16-14/h3-6,15H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHARKNKHDMMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one

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